molecular formula C14H14N2O6 B14208631 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- CAS No. 779327-14-9

2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-

Katalognummer: B14208631
CAS-Nummer: 779327-14-9
Molekulargewicht: 306.27 g/mol
InChI-Schlüssel: PNKQUMHFJPBWKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, along with a 2,3-dimethoxyphenylmethyl substituent

Vorbereitungsmethoden

The synthesis of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the carboxamide group and the nitro group. The 2,3-dimethoxyphenylmethyl substituent is then added through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

779327-14-9

Molekularformel

C14H14N2O6

Molekulargewicht

306.27 g/mol

IUPAC-Name

N-[(2,3-dimethoxyphenyl)methyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C14H14N2O6/c1-20-10-5-3-4-9(13(10)21-2)8-15-14(17)11-6-7-12(22-11)16(18)19/h3-7H,8H2,1-2H3,(H,15,17)

InChI-Schlüssel

PNKQUMHFJPBWKQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.